molecular formula C19H20N2O3 B2970108 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 941889-70-9

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2970108
CAS No.: 941889-70-9
M. Wt: 324.38
InChI Key: URWPYMXUVSRBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of organic compounds known as phenylpyrrolidines, which are characterized by a benzene ring linked to a pyrrolidine ring . The structure features a 2-oxopyrrolidine (lactam) moiety, a common feature in compounds with various biological activities. For instance, structurally similar compounds containing the 2-oxopyrrolidine group and a phenoxyacetamide chain have been investigated for their potential as psycho-pharmaceuticals and for the treatment of cognitive impairments . Other analogs within this chemical family have been reported as inhibitors of specific enzymes, such as protein N-terminal methyltransferases (NTMT1/2) and various metalloproteinases, suggesting the potential for this compound class in developing targeted biochemical probes . The synthesis of such specialized compounds is often achieved via modern solid-phase synthesis techniques, allowing for high purity and the incorporation of complex modifications . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-9-10-15(12-17(14)21-11-5-8-19(21)23)20-18(22)13-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPYMXUVSRBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is formed through nucleophilic substitution reactions involving phenoxyacetic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide and Related Compounds
Compound Name Core Structure Key Substituents Notable Functional Groups References
This compound Acetamide 4-methylphenyl, 2-oxopyrrolidin-1-yl, phenoxy Amide, pyrrolidinone, phenoxy ether
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Acetamide 2-methylphenyl, pyrrolidin-1-yl, 2-ethylphenoxy Amide, pyrrolidine, ethylphenoxy
2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide Acetamide 4-methoxy-3-methylphenyl, 1,3,4-oxadiazole, 5-oxo-pyrrolidin-3-yl Amide, oxadiazole, pyrrolidinone
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Acetamide 2,4-dichlorophenyl, pyrazol-4-yl, methyl groups Amide, pyrazolone, dichlorophenyl
N,N-Dimethyl-2-(2-methylphenoxy)acetamide Acetamide 2-methylphenoxy, dimethylamino Amide, phenoxy ether, tertiary amine

Physicochemical and Pharmacological Comparisons

Hydrogen-Bonding and Molecular Interactions
  • This compound: The amide and pyrrolidinone groups enable strong hydrogen-bonding interactions, similar to the pyrazolone-containing compound in , which forms dimers via N–H···O bonds .
  • 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide: The pyrrolidine group (vs.
Steric and Electronic Effects
  • The 1,3,4-oxadiazole substituent in introduces a rigid, electron-deficient heterocycle, contrasting with the electron-rich phenoxy group in the target compound. This may affect binding to hydrophobic pockets in biological targets .

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of phenylpyrrolidines , which are characterized by a phenyl ring connected to a pyrrolidine structure. Its chemical formula is C25H27N3O4C_{25}H_{27}N_{3}O_{4}, with a molecular weight of approximately 433.50 g/mol. The IUPAC name for this compound is:

\text{ 2R N hydroxy 2 3S 3 methyl 3 4 2 methylquinolin 4 yl methoxy phenyl}-2-oxopyrrolidin-1-yl]propanamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the phenylpyrrolidine class. For instance, derivatives have shown significant activity against various bacterial strains, particularly Staphylococcus spp., demonstrating a strong bactericidal effect without notable cytotoxicity to normal cell lines such as L929 .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety and efficacy of these compounds. The findings indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from 1,3,4-oxadiazole frameworks have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity Results of Selected Compounds

CompoundCell LineIC50 (µg/mL)
Compound 4MCF-72.13
Compound 4HepG21.63
DoxorubicinMCF-71.62
DoxorubicinHepG21.62

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of specific functional groups facilitates interaction with cellular targets involved in critical biochemical pathways, including those regulating apoptosis and cell proliferation .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives similar to this compound. Notably, Alam et al. synthesized a series of naproxen-based derivatives that demonstrated promising anticancer activity through EGFR inhibition .

Table 2: Summary of Case Studies on Related Compounds

Study ReferenceCompound TypeMain Findings
Alam et al. Naproxen DerivativesPotent against MCF-7 and HepG2; IC50 values comparable to Doxorubicin
Recent Review 1,3,4-Oxadiazole DerivativesStrong antimicrobial activity; low cytotoxicity in normal cells

Q & A

Q. What are the optimized synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide, and what reaction conditions ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reaction of a nitrobenzene derivative with pyrrolidinone under alkaline conditions to introduce the 2-oxopyrrolidin-1-yl moiety.
  • Step 2: Reduction of the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/Fe) .
  • Step 3: Condensation of the intermediate amine with phenoxyacetic acid using a coupling agent (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
    Key Conditions:
  • Alkaline pH (~9–10) for substitution reactions.
  • Controlled temperature (60–80°C) during reduction to avoid side products.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., methyl group at C4, pyrrolidinone ring protons) .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
  • IR Spectroscopy: Identification of carbonyl (C=O) and amide (N-H) functional groups.

Q. What in vitro biological assays are used to evaluate the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits.
  • Dose-Response Curves: Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace phenoxy with benzyloxy, vary methyl/pyrrolidinone positions) .
  • Pharmacophore Modeling: Use Schrödinger Maestro or MOE to identify critical binding motifs.
  • In Silico Screening: Molecular docking against target proteins (e.g., EGFR for anticancer activity) .
  • Data Correlation: Compare IC50 values of analogs to derive SAR trends (e.g., electron-withdrawing groups enhance cytotoxicity).

Q. What strategies resolve contradictions in reaction yields or biological data across studies?

Methodological Answer:

  • Replication: Standardize reaction conditions (solvent purity, catalyst batch) to address yield variability .
  • Control Experiments: Test intermediates for stability (e.g., amine oxidation during storage).
  • Statistical Analysis: Apply ANOVA to biological data to identify outliers or batch effects .
  • Cross-Validation: Use orthogonal assays (e.g., Western blot alongside MTT for cytotoxicity confirmation).

Q. How can the compound’s metabolic stability and pharmacokinetics be assessed in preclinical models?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 interactions .
  • Plasma Protein Binding: Equilibrium dialysis to determine free fraction.
  • In Vivo PK: Administer orally/IV to rodents; collect plasma for LC-MS/MS analysis of AUC, Cmax, and clearance .

Q. What advanced spectroscopic or chromatographic methods improve detection limits in pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS: Enhances sensitivity for low-concentration metabolites.
  • Chiral HPLC: Resolves enantiomers if the compound has stereocenters .
  • Fluorescence Detection: Derivatize the compound with fluorophores (e.g., dansyl chloride) for trace analysis .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and safety goggles .
  • Engineering Controls: Use fume hoods for reactions involving volatile solvents (DMF, THF).
  • Waste Disposal: Neutralize acidic/basic waste before disposal; segregate organic solvents .

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?

Methodological Answer:

  • Pilot Studies: Test 3–5 doses (e.g., 1–100 µM) in vitro to establish a toxicity threshold (e.g., >50% cell death at 50 µM).
  • MTD Determination: In vivo studies with escalating doses (10–200 mg/kg) monitored for weight loss or organ toxicity .

Tables

Table 1: Representative Synthetic Yields Under Varied Conditions

StepCatalystSolventTemp (°C)Yield (%)Purity (%)
1K2CO3DMF807892
2Fe/HClH2O/EtOH708595
3EDCTHFRT6598

Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC50/MIC)Reference
Anticancer (MTT)MCF-7 cells12.5 µM
AntimicrobialE. coli32 µg/mL
COX-2 InhibitionHuman recombinant0.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.